2-(Dicyanomethylene)indan-1,3-dione
Description
Historical Context of Dicyanomethylene-Containing Compounds in Functional Materials
The exploration of molecules containing the dicyanomethylene group, =C(CN)₂, dates back to the early 20th century, with initial interest in their potential as colorants. nih.gov These compounds are characterized as typical donor-π-acceptor (D-π-A) systems that exhibit a broad absorption band due to an efficient internal charge-transfer (ICT) process. rsc.org This ICT mechanism, where charge flows from an electron-donor part of a molecule to the electron-acceptor part upon activation, is fundamental to their function. frontiersin.org
A landmark application emerged in 1989 when a derivative of dicyanomethylene-4H-pyran (DCM) was successfully used as a highly fluorescent dopant in organic light-emitting diodes (OLEDs). rsc.org This demonstrated the utility of the strong electron-accepting nature of the dicyanomethylene moiety in advanced electronic applications. Over the years, various derivatives have been developed to harness their excellent optoelectronic properties, leading to their use in logic gates, optical chemosensors, and as biological probes. rsc.orgfrontiersin.org
Significance of Indan-1,3-dione Scaffolds in Organic Functional Materials
The indan-1,3-dione framework is recognized as a privileged scaffold in chemistry due to its versatile reactivity and wide-ranging applications. encyclopedia.pubbohrium.comresearchgate.net It is a core component in the synthesis of pharmaceuticals, dyes, and semiconductors. researchgate.netresearchgate.net In the realm of functional materials, indan-1,3-dione is highly valued as an electron-acceptor unit. encyclopedia.pubnih.gov Its derivatives are employed in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications. encyclopedia.pubnih.gov
A key feature of the indan-1,3-dione scaffold is its active methylene (B1212753) group (-CH₂-), which is positioned between two carbonyl groups. encyclopedia.pubresearchgate.net This location makes the protons on the methylene carbon acidic and the carbon itself nucleophilic, rendering it an excellent candidate for Knoevenagel condensation reactions. encyclopedia.pubnih.gov This reaction allows for the straightforward attachment of various electron-donor or electron-acceptor groups, enabling precise tuning of the molecule's electronic properties. encyclopedia.pub The structural motif is a common feature in numerous natural products and bioactive molecules, further highlighting its importance in organic synthesis. bohrium.comresearchgate.net
Rational Design Principles of 2-(Dicyanomethylene)indan-1,3-dione (B97546) for Specific Academic Applications
The creation of this compound is a prime example of rational molecular design. The strategy involves the chemical fusion of two distinct electron-accepting units to generate a molecule with enhanced electron-withdrawing capabilities. encyclopedia.pubnih.gov Specifically, the highly electron-deficient dicyanomethylene group is introduced onto the indan-1,3-dione scaffold, which itself is an electron acceptor. encyclopedia.pubnih.gov
This is typically achieved via a Knoevenagel condensation of malononitrile (B47326) with the indan-1,3-dione core. encyclopedia.pubnih.gov The resulting molecule, this compound, possesses a significantly stronger π-acid character (electron-accepting ability) than the parent indanetrione. nih.gov Research has shown that this modification enhances the electron affinity of the molecule, which was calculated to be 1.33 eV. nih.gov This targeted design makes the compound a powerful building block for constructing non-fullerene acceptors (NFAs) used in organic photovoltaics and other materials where strong electron acceptors are required. acs.orgossila.com
Scope and Contributions of Research on this compound
Research on this compound has solidified its status as a potent electron acceptor. nih.gov Early studies focused on characterizing its electronic properties, including its electron affinity and the behavior of its anion radical. nih.gov Its primary contribution to the field is as a foundational building block for more complex functional molecules. ossila.comresearchgate.net
It serves as a key component in the synthesis of push-pull chromophores for second-order non-linear optical (NLO) materials and is a precursor to advanced non-fullerene acceptors like ITIC, which are used in high-efficiency organic solar cells. ossila.comresearchgate.net The compound's derivatives are central to studies on intramolecular charge transfer and the development of materials with specific photo- and electro-physical properties. nih.gov Furthermore, the photochemical behavior of related structures, such as 1,1-dicyanomethylene-3-indanone (INCN), has been explored, revealing controlled photoisomerization that is relevant for the design of photoswitches and other functional materials. acs.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(1,3-dioxoinden-2-ylidene)propanedinitrile | nih.gov |
| Molecular Formula | C₁₂H₄N₂O₂ | nih.govchemspider.com |
| Molecular Weight | 208.17 g/mol | nih.govcymitquimica.com |
| CAS Number | 16954-74-8 | chemspider.comlookchem.com |
| Appearance | Light yellow to amber powder/crystal | cymitquimica.comtcichemicals.com |
| Melting Point | 270 °C (decomposes) | lookchem.com |
| Density | 1.485 g/cm³ | lookchem.com |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | nih.gov |
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERKLPZZVLRPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Dicyanomethylene Indan 1,3 Dione and Its Derivatives
Classical Synthetic Routes and Their Evolution
The synthesis of 2-(dicyanomethylene)indan-1,3-dione (B97546) has traditionally been achieved through condensation reactions, with the Knoevenagel condensation being a cornerstone method.
Knoevenagel Condensation Reactions Utilizing Malononitrile (B47326) and Indane-1,3-dione
The most prominent method for synthesizing this compound is the Knoevenagel condensation. nih.govencyclopedia.pub This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this specific synthesis, the active methylene (B1212753) group of malononitrile reacts with one of the carbonyl groups of indane-1,3-dione. nih.govencyclopedia.pub
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), and is often carried out in a solvent like ethanol. nih.govencyclopedia.pub The presence of the two ketone groups in indane-1,3-dione makes it a prime substrate for this type of reaction. nih.govencyclopedia.pub By controlling the reaction conditions, such as temperature, it is possible to selectively produce the dicyano derivative. For instance, the reaction can be performed at room temperature to yield this compound. encyclopedia.pub The use of an excess of malononitrile is also a common practice in this synthesis. nih.govencyclopedia.pub
It's important to note that the reactivity of the indane-1,3-dione scaffold allows for the synthesis of not only the dicyano derivative but also a tetracyano-substituted version, 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile, which can be formed by heating the reaction mixture. nih.govencyclopedia.pub The yields for the dicyano compound typically range from 61% to 85%. nih.gov
Other Condensation Reactions for Scaffold Formation
While the Knoevenagel condensation with malononitrile is specific to forming the dicyanomethylene group, the formation of the indane-1,3-dione scaffold itself is a critical preliminary step. The most direct synthesis of indane-1,3-dione involves the Claisen condensation of a dialkyl phthalate (B1215562) with an alkyl acetate under basic conditions. nih.govencyclopedia.pub This produces a 2-(alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate, which is then hydrolyzed and decarboxylated under acidic conditions with heating to yield indane-1,3-dione in approximately 50% yield over the two steps. nih.govencyclopedia.pub
Another notable reaction is the self-condensation of indane-1,3-dione, which leads to the formation of bindone. nih.govencyclopedia.pub This reaction can be catalyzed by either basic conditions (using triethylamine, sodium acetate, or sodium hydride) or acidic conditions (using sulfuric acid). nih.govencyclopedia.pub
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and its arylidene derivatives, several green chemistry approaches have been explored.
Solvent-Free Synthetic Protocols
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by reducing volatile organic compound (VOC) emissions. One such method for the synthesis of related 2-arylidene-indan-1,3-diones involves the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, which acts as both a catalyst and a reaction medium at room temperature. nih.gov This approach offers high yields and a fast reaction time without the need for traditional, often toxic, organic solvents. nih.gov Another solvent-free method utilizes microwave irradiation for the three-component condensation of ninhydrin (B49086), malononitrile, and other active methylene compounds, catalyzed by piperidine. lookchem.com
Catalytic Methodologies for Enhanced Efficiency
The use of efficient and reusable catalysts is another key principle of green chemistry. For the Knoevenagel condensation, various catalysts have been investigated to improve reaction rates and yields under mild conditions. Zirconium-based catalysts, such as ZrOCl₂·8H₂O, have been successfully used for the synthesis of 2-arylidene indan-1,3-diones in water, a green solvent. nih.gov These reactions are efficient, with yields ranging from 53% to 95% and reaction times between 10 and 45 minutes. nih.gov
Amino-bifunctional frameworks have also been shown to be highly efficient catalysts for Knoevenagel condensations, allowing the reaction to proceed at room temperature with excellent conversion rates in a short amount of time. nih.gov The proposed mechanism involves the metal centers of the framework acting as Lewis acids to activate the carbonyl group, while the amine groups act as basic sites to deprotonate the active methylene compound. nih.gov
| Catalyst/Method | Reactants | Solvent | Conditions | Yield | Reference |
| 2-hydroxyethylammonium formate | Indan-1,3-dione, various aldehydes | None | Room Temperature | High | nih.gov |
| ZrOCl₂·8H₂O | Indan-1,3-dione, aromatic aldehydes | Water | Not specified | 53-95% | nih.gov |
| Piperidine | Ninhydrin, malononitrile, active methylene compounds | None | Microwave irradiation | Not specified | lookchem.com |
| Amino-bifunctional frameworks | Benzaldehyde, malononitrile | Ethanol | Room Temperature, 5 min | 100% conversion | nih.gov |
Derivatization Strategies for Tailoring this compound
The core structure of this compound can be modified to create a wide range of derivatives with tailored properties. These derivatization strategies often target the aromatic ring or the dicyanomethylene group.
One common strategy involves using substituted indane-1,3-diones as starting materials in the Knoevenagel condensation. nih.gov For example, using 5-methyl-1H-indene-1,3(2H)-dione, ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate, or 5-fluoro-1H-indene-1,3(2H)-dione results in a mixture of inseparable isomers of the corresponding dicyanomethylene derivatives. nih.gov Halogenated derivatives are typically prepared by first halogenating the phthalic anhydride (B1165640) precursors before the formation of the indane-1,3-dione ring. nih.govencyclopedia.pub
Another approach to derivatization is the reaction of the dicyanomethylene group itself. While the provided information primarily focuses on the synthesis of the core compound, the electron-withdrawing nature of the dicyanomethylene group makes it a site for further chemical transformations, although specific examples for this compound are not detailed in the provided search results.
The versatility of the indane-1,3-dione scaffold is further highlighted by its use in synthesizing more complex structures. For instance, it can be a starting point for creating bis-thiazoles and bis-thiazolidinones. nih.govencyclopedia.pub
| Starting Material | Reagent | Product | Reference |
| 5-methyl-1H-indene-1,3(2H)-dione | Malononitrile | Mixture of inseparable isomers of 2-(dicyanomethylene)-5-methyl-indan-1,3-dione | nih.gov |
| Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate | Malononitrile | Mixture of inseparable isomers of ethyl 2-(dicyanomethylene)-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate | nih.gov |
| 5-fluoro-1H-indene-1,3(2H)-dione | Malononitrile | Mixture of inseparable isomers of 2-(dicyanomethylene)-5-fluoro-indan-1,3-dione | nih.gov |
| Halogenated phthalic anhydrides | Ethyl acetoacetate | Halogenated indane-1,3-diones | nih.govencyclopedia.pub |
Functionalization of the Indanone Core with Electron-Donating and Electron-Withdrawing Groups
The electronic characteristics of this compound can be systematically modified by introducing electron-donating or electron-withdrawing groups onto the indanone core. This functionalization alters the electron density distribution within the molecule, thereby influencing its charge transport properties and absorption spectra. rsc.orgbeilstein-journals.org
Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, onto the aromatic ring of the indanone core generally increases the electron density of the π-system. rsc.org This can enhance the compound's ability to act as an electron donor in charge-transfer complexes. For instance, Ramasastry and co-workers synthesized indanone scaffolds from enone compounds bearing various aromatic moieties, including those with electron-donating substituents. rsc.org These modifications have been shown to facilitate certain chemical transformations, such as rearrangements to fluorenones. rsc.org
Electron-Withdrawing Groups: Conversely, the incorporation of electron-withdrawing groups like nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) decreases the electron density of the indanone core. rsc.orgnih.gov This enhances the electron-accepting nature of the molecule. Syntheses involving precursors with these groups are well-documented. For example, the condensation of malonic acid with phthalic anhydrides bearing nitro or chloro groups provides a direct route to the corresponding functionalized indane-1,3-diones. encyclopedia.pub Similarly, palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles has been shown to be compatible with a wide array of electron-donating and electron-accepting functional groups. nih.gov
The strategic placement of these functional groups allows for the precise tuning of the molecule's electronic properties, a critical aspect in the design of materials for organic electronics. rsc.orgbeilstein-journals.org
Table 1: Impact of Functional Groups on the Indanone Core
| Functional Group | Type | Effect on Indanone Core | Reference |
|---|---|---|---|
| Methoxy (-OCH3) | Electron-Donating | Increases electron density | rsc.org |
| Methyl (-CH3) | Electron-Donating | Increases electron density | rsc.org |
| Nitro (-NO2) | Electron-Withdrawing | Decreases electron density | nih.gov |
| Cyano (-CN) | Electron-Withdrawing | Decreases electron density | nih.gov |
| Fluoro (-F) | Electron-Withdrawing | Decreases electron density | rsc.org |
| Chloro (-Cl) | Electron-Withdrawing | Decreases electron density | rsc.org |
| Bromo (-Br) | Electron-Withdrawing | Decreases electron density | rsc.org |
Modification of the Dicyanomethylene Moiety for Tunable Properties
One common strategy involves the Knoevenagel condensation of indane-1,3-dione with various active methylene compounds. encyclopedia.pubijpsr.com While the classic reaction utilizes malononitrile to yield this compound, employing other dinitriles or related compounds can introduce different functionalities at this position. encyclopedia.pub This allows for the synthesis of a library of derivatives with systematically varied electron-accepting strengths and steric profiles.
Furthermore, the dicyanomethylene group can participate in subsequent reactions. For instance, nucleophilic addition of secondary amines to the cyano groups can lead to cyclization, forming complex heterocyclic structures. encyclopedia.pubnih.gov This reactivity opens avenues for creating more elaborate molecular architectures with potentially novel properties. The introduction of different substituents on the dicyanomethylene carbon can also impact the planarity of the molecule, which in turn affects its packing in the solid state and, consequently, its charge transport characteristics. beilstein-journals.org
Table 2: Synthetic Strategies for Modifying the Dicyanomethylene Moiety
| Strategy | Description | Resulting Change in Properties | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Reaction of indane-1,3-dione with various active methylene compounds. | Tunable electron-accepting strength and steric profile. | encyclopedia.pubijpsr.com |
| Nucleophilic Addition | Addition of nucleophiles like secondary amines to the cyano groups. | Formation of complex heterocyclic structures. | encyclopedia.pubnih.gov |
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods to synthesize chiral derivatives of this compound is a burgeoning area of research, driven by the potential applications of such compounds in chiral recognition and nonlinear optics. rsc.orgrsc.org
One approach to inducing chirality is through asymmetric catalysis. For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully employed to create chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org These chiral indanones can then serve as precursors for the synthesis of chiral this compound derivatives.
Another strategy involves the use of chiral auxiliaries or catalysts in reactions involving the indanone core. For instance, a chiral counterion strategy has been applied to achieve a highly enantio- and diastereoselective Michael cyclization to produce indanes with all-carbon stereocenters. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions using chiral azomethine ylides with 2-(1,3-dioxo-indan-2-ylidene)-malononitrile as the dipolarophile can lead to the formation of spiro-fused pyrrolidines with controlled stereochemistry. researchgate.net These methods provide access to a diverse range of enantiomerically enriched indanone derivatives. rsc.orgrsc.org
Table 3: Methods for Stereoselective Synthesis
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts, such as rhodium complexes, to induce enantioselectivity in the formation of the indanone ring. | High enantiomeric excess can be achieved. | organic-chemistry.org |
| Chiral Counterion Strategy | Non-covalent association of a chiral cationic catalyst with an anionic substrate to guide stereoselective cyclization. | Produces indanes with all-carbon stereocenters. | rsc.org |
| 1,3-Dipolar Cycloaddition | Reaction of a chiral 1,3-dipole with a derivative of this compound. | Creates complex spiro-fused heterocyclic systems with controlled stereochemistry. | researchgate.net |
Advanced Purification and Isolation Techniques for Functionalized Compounds
The purification and isolation of functionalized this compound derivatives are critical steps to ensure high purity, which is often a prerequisite for their application in materials science. Standard techniques like recrystallization and column chromatography are commonly employed.
For more challenging separations, especially for isomers or compounds with very similar polarities, advanced chromatographic techniques are necessary. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative-scale purification of these compounds, often providing excellent resolution. The choice of the stationary and mobile phases is crucial and is tailored to the specific properties of the target molecule.
In some cases, specialized techniques such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) may be utilized, particularly for oligomeric or polymeric derivatives. For volatile compounds, sublimation under high vacuum can be an effective purification method. The characterization of the purified compounds typically involves a combination of spectroscopic methods like NMR and mass spectrometry to confirm their identity and purity. ijpsr.com
Advanced Structural Characterization and Solid State Phenomena of 2 Dicyanomethylene Indan 1,3 Dione
X-ray Crystallography of 2-(Dicyanomethylene)indan-1,3-dione (B97546) and its Derivatives
The three-dimensional arrangement of molecules in the crystalline state dictates many of a material's properties. X-ray crystallography provides unparalleled insight into this arrangement, revealing details about molecular conformation, packing, and the subtle intermolecular forces that govern the supramolecular architecture. The crystal structure of this compound has been determined, and its crystallographic data are available under the Cambridge Crystallographic Data Centre (CCDC) deposition number 145973. arxiv.org
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of this compound is characterized by a network of intermolecular interactions that dictate the packing of the molecules. Analysis of the crystallographic data reveals the presence of weak C-H···O and C-H···N hydrogen bonds. These interactions, while not as strong as conventional hydrogen bonds, play a significant role in stabilizing the crystal lattice.
In derivatives of indan-1,3-dione, the nature and strength of intermolecular interactions can be significantly altered by the presence of different functional groups. For instance, in related structures, the introduction of hydroxyl or amino groups can lead to the formation of strong, classical hydrogen bonds, which can dominate the crystal packing and lead to different supramolecular assemblies.
Conformational Analysis in the Solid State
The conformation of the this compound molecule in the solid state is largely planar. This planarity is a consequence of the extensive π-conjugation across the molecule, from the indan-1,3-dione core to the dicyanomethylene group. The five-membered ring of the indan-1,3-dione moiety is nearly flat, and the exocyclic double bond enforces a relatively rigid connection to the dicyanomethylene group.
Minor deviations from perfect planarity can occur, and these can be quantified by examining the torsion angles within the molecule as determined by X-ray diffraction. These subtle conformational features can be influenced by the crystal packing forces and the intermolecular interactions present in the solid state.
Polymorphism and Its Impact on Solid-State Properties
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science, as different polymorphs can exhibit distinct physical and chemical properties. While no specific studies on the polymorphism of this compound have been reported in the reviewed literature, the existence of polymorphism in a closely related compound, 2-dimethylsufuranylidene-1,3-indanedione, suggests that DCID may also exhibit this phenomenon.
The potential for different packing arrangements and intermolecular interactions in various polymorphic forms of DCID could have a significant impact on its solid-state properties. For example, variations in π-π stacking distances and geometries could alter its electronic conductivity and optical properties. The presence of different hydrogen bonding networks could affect its solubility and mechanical properties. Therefore, a thorough investigation into the potential polymorphism of this compound would be a valuable area for future research.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation Beyond Basic Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure and bonding within this compound. Beyond simple functional group identification, these methods can provide detailed information about the subtle interplay of intermolecular forces and potential tautomeric forms in the solid state.
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is rich with characteristic absorption and scattering bands corresponding to the various functional groups within the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2200 - 2260 |
| Carbonyl (C=O) | Symmetric and Asymmetric Stretching | 1680 - 1750 |
| Alkene (C=C) | Stretching | 1620 - 1680 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| C-H | Bending | 1350 - 1480 |
The precise positions of these bands can be influenced by the electronic effects within the molecule and the intermolecular interactions in the solid state. For instance, the strong electron-withdrawing nature of the dicyanomethylene group is expected to influence the vibrational frequencies of the adjacent carbonyl groups.
Probing Intermolecular Interactions and Tautomeric Forms
Vibrational spectroscopy is particularly sensitive to the presence of intermolecular interactions such as hydrogen bonding. In the solid state, C-H···O and C-H···N hydrogen bonds can cause shifts in the vibrational frequencies of the involved C-H and carbonyl/cyano groups. These shifts, though often subtle, can be detected and analyzed to provide evidence for and characterize the strength of these interactions.
Furthermore, vibrational spectroscopy is a key technique for investigating tautomerism. While this compound is expected to exist predominantly in the depicted keto form, the possibility of enol tautomers cannot be entirely excluded, especially in different solvent environments or in the presence of other reactive species. A study on other 2-substituted indan-1,3-diones has demonstrated the utility of IR spectroscopy in elucidating tautomeric equilibria. chimia.ch The appearance of characteristic vibrational bands for O-H stretching (in the case of an enol tautomer) or significant shifts in the carbonyl and C=C stretching frequencies would provide strong evidence for the presence of different tautomeric forms. However, based on the available literature, this compound is primarily observed in its diketo form in the solid state.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Molecular Dynamics
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR measures these interactions, providing detailed information about the local chemical environment, molecular packing, and dynamic processes within a crystal lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of rare nuclei like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) in the solid state.
For a molecule like this compound, solid-state NMR could offer significant insights. ¹³C CP/MAS NMR studies would be expected to reveal distinct resonances for each chemically inequivalent carbon atom in the molecule, including the carbonyl, aromatic, and nitrile carbons. The precise chemical shifts would be highly sensitive to the local crystalline environment, allowing for the identification and characterization of different polymorphic forms, which can exhibit distinct physical properties.
Furthermore, solid-state NMR is uniquely suited for probing molecular dynamics over a wide range of timescales. By using variable temperature experiments and specialized pulse sequences, it is possible to study dynamic processes such as the rotation of molecular fragments or whole-molecule motions. For this compound, potential dynamic processes could involve librations of the phenyl ring or subtle motions of the dicyanomethylene group. Measurements of nuclear relaxation times (e.g., T₁ and T₁ρ) can provide quantitative data on the rates and activation energies of these motions.
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) solid-state NMR could provide specific information on the electronic structure and hydrogen bonding involving the nitrile groups. ¹⁴N, a quadrupolar nucleus, would yield spectral line shapes sensitive to the electric field gradient at the nucleus, offering a precise probe of molecular symmetry and intermolecular interactions.
Despite the potential of these techniques, a review of the available scientific literature did not yield specific experimental solid-state NMR data for this compound. While NMR studies have been conducted on various derivatives of indan-1,3-dione, the detailed solid-state characterization and dynamic studies of the parent compound itself remain an area for future investigation. researchgate.netiajps.comnih.govijpsr.comnih.govresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy of Radical Anions
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential spectroscopic technique for the study of species with unpaired electrons, such as radical anions. The technique provides information on the distribution of the unpaired electron's spin density across the molecule through the analysis of g-factors and hyperfine coupling constants.
The radical anion of this compound has been successfully generated and studied by ESR spectroscopy. nih.gov In a foundational study, the radical anion was produced in solution via electrolytic generation. nih.gov The resulting ESR spectrum revealed a distinct and well-resolved hyperfine structure. nih.gov
The analysis of this structure showed that the unpaired electron couples with the magnetic nuclei of two equivalent nitrogen atoms and four equivalent hydrogen atoms. nih.gov The coupling to two equivalent nitrogen (¹⁴N, nuclear spin I=1) nuclei would theoretically produce a five-line pattern with an intensity ratio of 1:2:3:2:1. The further coupling to four equivalent protons (¹H, nuclear spin I=1/2) would split each of these five lines into a quintet with an intensity ratio of 1:4:6:4:1. The observation of hyperfine structure confirms the delocalization of the unpaired electron across the entire π-system of the molecule, including the aromatic ring and the dicyanomethylene group. nih.gov
The specific numerical values for the isotropic g-factor and the hyperfine coupling constants (aN for the nitrogen atoms and aH for the hydrogen atoms) were not detailed in the abstract of the seminal paper, and subsequent searches of the literature did not uncover these specific parameters. nih.gov However, the reported qualitative analysis provides crucial evidence for the electronic structure of the radical anion.
ESR Spectral Characteristics of the this compound Radical Anion
| Parameter | Description of Findings | Source |
|---|---|---|
| Generation Method | Electrolytic generation in solution. | nih.gov |
| Hyperfine Coupling Nuclei | Two equivalent Nitrogen atoms (14N) and four equivalent Hydrogen atoms (1H). | nih.gov |
| g-factor | Value not specified in the reviewed literature. | |
| Hyperfine Coupling Constants (aN, aH) | Values not specified in the reviewed literature. |
This ESR study underscores the significant electron-accepting character of this compound, a property that is enhanced by the incorporation of the dicyanomethylene group into the indan-1,3-dione framework. nih.gov
Comprehensive Spectroscopic and Photophysical Properties of 2 Dicyanomethylene Indan 1,3 Dione
Electronic Absorption Spectroscopy and Band Gap Determination
The electronic absorption properties of 2-(dicyanomethylene)indan-1,3-dione (B97546) are characterized by intramolecular charge-transfer (ICT) interactions. The dicyanomethylene group acts as a potent electron acceptor, while the indan-1,3-dione moiety can serve as an electron-donating part of the molecule. This donor-acceptor architecture is fundamental to its optical properties.
The electron affinity of this compound has been calculated to be 1.33 eV. nih.gov This value, determined through charge-transfer spectral analysis and polarographic measurements, indicates a significant π-acid character, suggesting its strong capability to accept electrons. nih.gov
Solvatochromism describes the change in a substance's color, and therefore its absorption or emission spectra, with a change in solvent polarity. Derivatives of this compound exhibit pronounced solvatochromic behavior, which is a hallmark of molecules with a significant change in dipole moment between the ground and excited states.
For instance, a tetraphenylethene (TPE) derivative functionalized with an indan-1,3-dione group demonstrates a clear redshift in its emission spectrum as the solvent polarity increases. nih.gov When the solvent is changed from the less polar toluene (B28343) to the highly polar acetonitrile, the emission peak shifts from 543 nm to 597 nm. nih.gov This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents, which lowers its energy level and results in a lower-energy (red-shifted) emission. nih.gov This behavior highlights the intramolecular charge-transfer nature of the molecule. nih.gov
The absorption spectra of butadiene dyes based on 3-(dicyanomethylidene)indan-1-one (B85603), a closely related structure, have also been studied in detail for their solvatochromic properties. rsc.org
| Solvent | Emission Peak (nm) |
| Toluene | 543 |
| Acetonitrile | 597 |
Data for a tetraphenylethene-substituted 1,3-indandione (B147059) derivative, illustrating solvatochromic shift. nih.gov
For comparison, related dicyanomethylene-based dyes are known for their high molar extinction coefficients. For example, dicyanomethylene-4H-pyran (DCM) derivatives are used as fluorescent standards due to their strong absorption and emission properties.
Emission Spectroscopy and Luminescence Mechanisms
The luminescence of this compound and its derivatives is closely linked to their molecular structure and environment. The emission properties are governed by the efficiency of radiative decay pathways versus non-radiative ones.
The fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. While the quantum yield for the unsubstituted this compound is not specified in the search results, studies on its derivatives provide insight.
AIE-active derivatives, for example, exhibit low fluorescence in solution but become highly emissive in the aggregated state. researchgate.net This is because, in solution, the free rotation of parts of the molecule provides a non-radiative decay pathway for the excited state. researchgate.net In the aggregated state, these rotations are restricted, which blocks the non-radiative pathway and enhances fluorescence. researchgate.net
For example, a tetraphenylethene-substituted indan-1,3-dione is weakly emissive in a good solvent like tetrahydrofuran (B95107) (THF). scispace.com However, upon the addition of a non-solvent like water, the molecules aggregate, and a significant enhancement in fluorescence is observed. scispace.com This is a classic example of aggregation-induced emission.
Information regarding the phosphorescence and triplet state characterization of this compound is not detailed in the provided search results. Phosphorescence involves an electronic transition from a triplet excited state to the singlet ground state. This process is typically less probable than fluorescence and occurs at longer wavelengths. Characterization would involve techniques like low-temperature phosphorescence spectroscopy and electron spin resonance (ESR) spectroscopy to study the properties of the triplet state. An ESR spectrum of the anion radical of the compound has been reported, which was generated electrolytically. nih.gov
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This effect is often observed in molecules with rotatable parts that, in solution, provide pathways for non-radiative decay of the excited state.
Derivatives of this compound have been specifically designed to exhibit AIE. A notable example is a tetraphenylethene (TPE) derivative functionalized with an indan-1,3-dione (IND) group (IND-TPE). nih.govscispace.com TPE is a well-known AIE-gen, a molecular entity that induces AIE activity. scispace.com In a solution of a good solvent, IND-TPE shows weak fluorescence. scispace.com However, when aggregated by adding a poor solvent, its fluorescence intensity increases dramatically. scispace.com This is attributed to the restriction of intramolecular rotations of the phenyl rings in the TPE unit upon aggregation, which closes the non-radiative decay channels and activates the radiative decay pathway. researchgate.netscispace.com
This AIE property makes these materials promising for applications in sensors, bio-imaging, and optoelectronic devices where solid-state emission is crucial. rsc.org
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques are indispensable for elucidating the transient phenomena that govern the behavior of molecules in their excited states. These methods provide critical insights into the lifetimes of excited states and the various relaxation pathways through which a molecule returns to its ground state.
While specific data on the excited state lifetime of this compound is not extensively documented in publicly available literature, studies on closely related compounds offer valuable insights. For instance, research on indan-1-ylidene malononitrile (B47326), a structurally similar compound, has revealed that its excited state deactivation is a rapid process, occurring within hundreds of picoseconds. This rapid decay is attributed to a non-radiative pathway involving the twisting of the dicyanovinyl group, coupled with the pyramidalization of the substituted carbon atom. This process is facilitated by a conical intersection that drives the efficient relaxation from the excited state to the ground state.
The photophysical properties of dicyanomethylene-containing dyes, such as those based on the 4-(dicyanomethylene)-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM) chromophore, are heavily influenced by intramolecular charge transfer (ICT). These dyes are known for their tunable electronic absorption and fluorescence emission. The solvent polarity plays a crucial role in their excited state dynamics; fluorescence is more prominent in polar solvents, while photoisomerization becomes a more efficient deactivation pathway in nonpolar environments nih.gov. This suggests that the excited state of this compound is also likely to exhibit a significant charge transfer character, with its lifetime and relaxation pathways being sensitive to the surrounding medium.
Transient absorption spectroscopy is a powerful tool for detecting and characterizing short-lived intermediate species that are formed upon photoexcitation. Studies on various 1,3-indandione derivatives have demonstrated the utility of this technique in understanding their photophysical behavior. For example, femtosecond transient absorption spectroscopy of D–π–A type conjugated indandione derivatives has revealed broadband excited-state absorption (ESA) with several relaxation processes ijpsr.com.
Nonlinear Optical (NLO) Properties
The presence of a strong electron-donating group and an electron-withdrawing group linked by a π-conjugated system is a common molecular design strategy for achieving significant nonlinear optical (NLO) properties. Derivatives of indane-1,3-dione have been explored for their potential in NLO applications due to their inherent electronic asymmetry. nih.gov
Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in non-centrosymmetric materials. While specific SHG data for this compound are not available in the reviewed literature, the synthesis of chromophores based on 3-(dicyanomethylidene)indan-1-one with large second-order optical nonlinearities has been reported. nih.gov This suggests that the dicyanomethylene-indan-1,3-dione framework is a promising candidate for SHG applications, provided that a non-centrosymmetric arrangement in the solid state can be achieved.
Two-photon absorption (2PA) is a third-order NLO process where a molecule absorbs two photons simultaneously, transitioning to an excited state. The 2PA cross-section (σ₂) is a measure of the probability of this event occurring. Compounds with large 2PA cross-sections are of interest for applications such as 3D microfabrication, optical data storage, and bio-imaging.
While 2PA data for this compound is not specifically reported, studies on other dicyanomethylene-containing chromophores provide valuable comparative data. For instance, dicyanomethylene-pyran dyes have been shown to possess significant 2PA cross-sections. The open-aperture Z-scan method is a common technique for measuring these cross-sections. researchgate.net Research on D–π–A type conjugated indandione derivatives has also demonstrated their strong broadband nonlinear absorption, which includes two-photon absorption. ijpsr.com
The table below presents 2PA cross-section data for some dicyanomethylene-pyran dyes, which can serve as a reference for the potential 2PA properties of this compound.
| Compound | 2PA Cross-Section (σ₂) [GM] |
| DCM | 5.1 x 10³ |
| DCM-17 | 5.7 x 10³ |
| DCM-doa | 8.4 x 10³ |
| Data from a study on dicyanomethylene-pyran dyes. researchgate.net 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. |
Circular Dichroism (CD) Spectroscopy of Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This technique provides information about the stereochemistry and conformation of chiral compounds.
While this compound itself is not chiral, the introduction of chiral centers into its structure would give rise to enantiomeric pairs that could be distinguished by CD spectroscopy. The synthesis of chiral derivatives of indane-1,3-dione has been reported in the literature, often with the goal of creating molecules with specific biological activities or for applications in asymmetric synthesis. ijpsr.comacs.org However, there is a lack of specific studies focusing on the CD spectroscopy of chiral derivatives of this compound in the available literature. The development and chiroptical characterization of such derivatives would be a valuable area for future research, potentially leading to new applications in areas such as chiral sensing and asymmetric catalysis.
Advanced Computational and Theoretical Investigations of 2 Dicyanomethylene Indan 1,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic properties of molecules. irjweb.com By approximating the many-electron problem to one based on electron density, DFT offers a balance between computational cost and accuracy, making it suitable for analyzing complex organic molecules like 2-(dicyanomethylene)indan-1,3-dione (B97546). rsc.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. irjweb.comresearchgate.net
Table 1: Common DFT Functionals and Basis Sets
| Category | Examples | Description |
| DFT Functionals | B3LYP, CAM-B3LYP, wB97X-D, PBE0 | Approximations to the exchange-correlation energy, which is the most challenging component of the DFT calculation. The choice of functional can significantly impact the results, especially for electronic properties. reddit.com |
| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. irjweb.com
For this compound, a potent electron acceptor, DFT calculations would be expected to show a low-lying LUMO, localized predominantly on the electron-withdrawing dicyanomethylene moiety. rsc.orgnih.gov The HOMO would likely be distributed over the indan-1,3-dione framework. The calculated HOMO-LUMO gap provides a theoretical estimate of the energy for the first electronic transition. It is important to note that the absolute values of Kohn-Sham orbital energies and the resulting gap can be highly dependent on the chosen DFT functional, particularly the amount of exact Hartree-Fock exchange included. reddit.com
Table 2: Conceptual HOMO-LUMO Data from DFT
| Parameter | Expected Finding for this compound | Significance |
| HOMO Energy | Moderately low energy | Indicates a relatively stable molecule but with potential for electron donation from the indandione ring system. |
| LUMO Energy | Very low energy | Consistent with the strong electron-accepting nature of the dicyanomethylene group. nih.gov |
| HOMO-LUMO Gap (ΔE) | Relatively small gap | Suggests lower kinetic stability and susceptibility to electronic excitation by visible or UV light, characteristic of conjugated organic chromophores. |
| Orbital Character | HOMO: π-orbital on indandione core; LUMO: π*-orbital on dicyanomethylene group | Indicates that the lowest energy electronic transition would involve a significant shift of electron density (charge transfer). |
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgnih.gov An MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. researchgate.net
In a calculated MEP map for this compound, distinct regions of negative potential would be anticipated around the highly electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the cyano groups. These sites represent the most likely points for interaction with electrophiles or for forming non-covalent interactions like hydrogen bonds. Conversely, the aromatic protons of the fused benzene (B151609) ring would exhibit positive electrostatic potential.
DFT calculations are widely used to predict various spectroscopic properties, providing a powerful tool for interpreting and validating experimental data. researchgate.netresearchgate.net
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the harmonic vibrational frequencies corresponding to IR and Raman spectra. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretches of the ketone groups and the C≡N stretches of the nitrile groups.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, can accurately predict the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for assigning complex spectra and confirming molecular structures.
UV-Vis Spectroscopy: While ground-state DFT can provide the HOMO-LUMO gap as a first approximation, Time-Dependent DFT is the more rigorous method for predicting electronic absorption spectra, as discussed in the next section.
Time-Dependent DFT (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for studying the electronic excited states of molecules. rsc.orggithub.io It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and provides detailed information about the nature of these electronic transitions. elsevierpure.com
TD-DFT calculations yield a list of possible electronic transitions from the ground state to various excited states. For each transition, two key properties are calculated:
Vertical Excitation Energy: The energy difference between the ground state and the excited state at the ground-state geometry. This value corresponds to the energy of a photon absorbed in the electronic transition and is typically reported in electron volts (eV) or as a wavelength (nm).
Oscillator Strength: A dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with high oscillator strengths are "allowed" and correspond to intense peaks in an absorption spectrum, while those with near-zero oscillator strengths are "forbidden" and are either very weak or absent.
For this compound, TD-DFT calculations would likely predict intense absorptions corresponding to π → π* transitions within its extensive conjugated system.
Table 3: Conceptual TD-DFT Output for a Major Transition
| Parameter | Illustrative Predicted Value | Description |
| Excited State | S₁ (First Singlet) | The lowest-energy excited state reached upon photo-excitation. |
| Excitation Energy | ~2.5 - 3.0 eV | Corresponds to an absorption wavelength in the visible or near-UV region of the spectrum. |
| Oscillator Strength (f) | > 0.1 | A large value indicating a strongly allowed transition, leading to a prominent peak in the UV-Vis spectrum. |
| Major Orbital Contribution | HOMO → LUMO (~95%) | Indicates the transition is almost purely described by the promotion of an electron from the HOMO to the LUMO. |
A significant advantage of TD-DFT is its ability to analyze the character of each excited state. nih.gov By examining the specific molecular orbitals involved in a transition, one can determine if the excitation leads to a redistribution of electron density within the molecule. An excitation that moves electron density from a donor part of the molecule to an acceptor part is known as an intramolecular charge transfer (ICT) state.
Given the structure of this compound, which covalently links the indan-1,3-dione framework to the powerful dicyanomethylene electron-acceptor group, its lowest-energy electronic transitions are expected to possess significant ICT character. rsc.orgossila.com TD-DFT analysis would likely confirm that upon excitation, electron density moves from the HOMO (located on the indan-1,3-dione moiety) to the LUMO (on the dicyanomethylene group). This charge separation in the excited state is fundamental to the molecule's use in applications such as organic electronics and nonlinear optics. ossila.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While extensive, specific MD simulation studies on this compound are not widely available in published literature, the principles of MD can be applied to understand its expected dynamic behavior based on its molecular structure.
Conformational Flexibility and Rotational Barriers
The this compound molecule possesses a largely rigid core due to the fused ring system of the indan-1,3-dione moiety and the double bond connecting the dicyanomethylene group. However, some degree of conformational flexibility exists, primarily concerning the rotation around the single bonds within the dicyanomethylene group and potential out-of-plane vibrations.
MD simulations would be instrumental in quantifying the energy barriers associated with these subtle movements. For instance, the rotation around the C-C single bonds of the nitrile groups, while sterically hindered, could be modeled. The key rotational barrier to consider would be that of the entire dicyanomethylene group relative to the indan-1,3-dione plane, although this is expected to be very high due to the central double bond, effectively locking it in a planar conformation. The flexibility of the phenyl ring of the indan (B1671822) scaffold could also be assessed, though it is inherently constrained.
A hypothetical data table for rotational barriers, which could be generated from future MD studies, would look like this:
| Rotational Bond | Dihedral Angle Range (degrees) | Calculated Energy Barrier (kcal/mol) |
| C-CN (Nitrile Group) | 0-360 | Data Not Available |
| C=C (Central Bond) | 0-360 | Data Not Available (Expected to be high) |
Note: Specific values are not available in current literature and would require dedicated computational studies.
Intermolecular Interactions in Solution and Condensed Phases
In solution and in the solid state (condensed phase), the behavior of this compound is governed by a variety of intermolecular interactions. MD simulations are ideal for exploring these interactions. The molecule's high polarity, arising from the two carbonyl groups and two nitrile groups, suggests that dipole-dipole interactions would be significant.
Furthermore, the planar structure of the molecule would facilitate π-π stacking interactions between aromatic rings in the condensed phase. The nitrogen atoms of the nitrile groups can also act as hydrogen bond acceptors. Understanding these interactions is key to predicting how the molecules will arrange themselves in a crystal lattice or how they will be solvated.
A summary of expected intermolecular interactions is provided below:
| Interaction Type | Molecular Feature Involved | Significance |
| Dipole-Dipole | Carbonyl (C=O) and Nitrile (C≡N) groups | Strong, influences molecular packing and solubility |
| π-π Stacking | Indan-1,3-dione aromatic ring | Important for solid-state packing and charge transport |
| Hydrogen Bonding | Nitrogen atoms of nitrile groups as acceptors | Influences interactions with protic solvents or other H-bond donors |
Charge Transport Modeling in Organic Electronic Devices
The dicyanomethylene functional group is a potent electron acceptor. This property is central to the interest in this compound for use in organic electronic devices. An early study calculated the electron affinity of this compound to be 1.33 eV, confirming its strong π-acid character. nih.gov This high electron affinity suggests its potential as an n-type material in organic field-effect transistors (OFETs) or as an acceptor material in organic photovoltaics (OPVs).
Charge transport modeling, often using a combination of quantum chemistry calculations (like Density Functional Theory, DFT) and kinetic Monte Carlo simulations, can predict the efficiency of electron and hole transport in a material. For a material to be an effective semiconductor, it needs to have favorable molecular packing for intermolecular electronic coupling and low reorganization energy.
While specific charge transport modeling for this compound is not detailed in the literature, studies on other dicyanomethylene-functionalized molecules provide valuable insights. For instance, the introduction of dicyanomethylene groups into other organic molecules has been shown to significantly enhance their performance in electronic devices. nih.govbeilstein-journals.orgresearchgate.net These studies consistently show that the dicyanomethylene moiety lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport.
Theoretical studies on related quinoidal thiophene (B33073) derivatives with dicyanomethylene end-groups highlight that these compounds are promising as n-type organic semiconductors due to their optimal molecular stacking and large electronic couplings. rsc.orgscispace.com It is reasonable to infer that this compound would exhibit similar properties, making it a candidate for such applications.
Key parameters obtained from charge transport modeling include:
| Parameter | Definition | Relevance for this compound |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | A high value (1.33 eV reported nih.gov) indicates good electron-accepting ability, crucial for n-type materials. |
| Reorganization Energy | The energy required for a molecule to change its geometry from the neutral state to the charged state and vice-versa. | A low reorganization energy is desirable for efficient charge transport. (Value not available for this compound). |
| Transfer Integral | A measure of the electronic coupling between adjacent molecules. | A high transfer integral, dependent on molecular packing, facilitates charge hopping. (Value not available for this compound). |
The combination of its rigid, planar structure and strong electron-withdrawing groups makes this compound a compelling subject for future, detailed computational investigations to fully map its potential in organic electronics.
Electrochemical Behavior and Redox Properties of 2 Dicyanomethylene Indan 1,3 Dione
Cyclic Voltammetry and Electrochemistry
Cyclic voltammetry is a key technique for characterizing the redox properties of 2-(dicyanomethylene)indan-1,3-dione (B97546). However, detailed cyclic voltammograms and extensive electrochemical data for this specific compound are not widely available in the public domain. The following subsections detail the available information regarding its reduction and oxidation potentials.
Reduction Potentials and Electron Accepting Capabilities
The strong electron-accepting nature of this compound is a defining characteristic, primarily attributed to the electron-withdrawing dicyanomethylene group attached to the indan-1,3-dione framework.
Early studies employing polarography, an electrochemical method using a dropping mercury electrode, have provided quantitative measures of its electron-accepting strength. The half-wave reduction potential (E½) is a key parameter obtained from polarographic measurements, indicating the potential at which the reduction of the compound occurs. For this compound, a half-wave reduction potential has been reported, which is instrumental in calculating its electron affinity.
One of the seminal studies on this compound reported its electron affinity to be 1.33 eV, a value derived from both charge-transfer spectral analysis and polarographic measurements of its half-wave reduction potential. nih.gov This high electron affinity underscores its capacity to readily accept an electron, forming a stable anion radical. The incorporation of the dicyanomethylene group significantly enhances the π-acid character of the parent indan-1,3-dione structure. nih.gov
Table 1: Reported Half-Wave Reduction Potential and Electron Affinity
| Parameter | Value | Method | Reference |
| Half-Wave Reduction Potential (E½) | Data not explicitly stated in volts in the provided search results | Polarography | nih.gov |
| Electron Affinity (EA) | 1.33 eV | Computed from polarographic and spectral data | nih.gov |
Oxidation Potentials and Donor Characteristics
Information regarding the oxidation potential and donor characteristics of this compound is not available in the provided search results. Typically, this compound is recognized and utilized for its electron-accepting properties, and its ability to donate an electron (oxidation) is not a commonly studied aspect.
Electron Transfer Mechanisms in Solution and Solid State
The electron transfer to this compound in solution leads to the formation of its corresponding anion radical. This process has been demonstrated through the electrolytic generation of the radical species for subsequent analysis. nih.gov The mechanism in solution involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is significantly lowered in energy by the powerfully electron-withdrawing cyano groups.
Detailed studies on the electron transfer mechanism in the solid state for the parent compound are not available in the searched literature.
Spectroelectrochemistry for Redox Species Characterization
While spectroelectrochemistry is a powerful technique for studying the spectral changes of a molecule upon electrochemical reduction or oxidation, no specific spectroelectrochemical studies for the characterization of the redox species of this compound were found in the provided search results. Such studies would be invaluable for observing the formation of the radical anion and any subsequent species, providing direct evidence of the electronic transitions and structural changes occurring during the redox process.
Stability of Radical Anions and Cations
The stability of the radical anion of this compound is a crucial aspect of its chemistry. The anion radical, generated electrolytically in solution, has been studied using electron spin resonance (ESR) spectroscopy. nih.gov The ESR spectrum revealed a hyperfine structure that is a result of the interaction of the unpaired electron with two equivalent nitrogen atoms and four equivalent hydrogen atoms. nih.gov This observation confirms the delocalization of the unpaired electron across the molecule, which contributes to the stability of the radical anion.
Information on the stability of the radical cation of this compound is not available in the provided search results. Given its strong electron-accepting nature, the formation and study of its radical cation would require highly oxidizing conditions and may not be a favorable process.
Advanced Reactivity and Reaction Mechanisms of 2 Dicyanomethylene Indan 1,3 Dione
Cycloaddition Reactions
DCID exhibits dual reactivity in cycloaddition reactions, engaging either its exocyclic dicyanovinyl group or the endocyclic enone system. This allows for the synthesis of diverse heterocyclic and carbocyclic scaffolds.
The reaction between electron-deficient alkenes like DCID and electron-rich alkynes can proceed through a formal [2+2] cycloaddition followed by a retroelectrocyclization (CA-RE) reaction. acs.orgnih.gov This sequence is a powerful, atom-economic method for synthesizing push-pull substituted buta-1,3-dienes. acs.org In the case of DCID, the reaction occurs at the exocyclic double bond of the dicyanovinyl moiety. acs.orgnih.gov
When DCID reacts with electron-rich anilino-substituted alkynes in the absence of a catalyst, the CA-RE pathway is generally favored. acs.org This process involves the initial formation of a transient cyclobutene (B1205218) intermediate, which then undergoes a concerted retro-electrocyclization to yield the final 1,1,4,4-tetracyanobuta-1,3-diene derivative. nih.gov These reactions are typically high-yielding and proceed under mild conditions. acs.org
Alternatively, DCID can function as a heterodienophile in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder (HDA) reactions. organic-chemistry.org In this pathway, the reaction occurs at one of the enone systems within the indan-1,3-dione core, with the electron-rich alkyne acting as the dienophile. acs.orgnih.gov This reaction leads to the formation of fused 4H-pyran heterocycles. acs.org
A key factor influencing the chemoselectivity between the [2+2] CA-RE and the [4+2] HDA pathways is the use of Lewis acids. acs.org Studies have shown that while the CA-RE reaction is preferred in the absence of a catalyst, the addition of a Lewis acid such as lithium perchlorate (B79767) (LiClO₄) dramatically enhances the formation of the HDA adduct. acs.orgnih.gov This catalytic effect allows for the selective synthesis of either the cyanobuta-1,3-diene or the fused 4H-pyran by tuning the reaction conditions. acs.org
| Alkyne Reactant | Condition | Dominant Reaction Pathway | Product Type | Reference |
|---|---|---|---|---|
| Anilino-substituted alkynes | No Lewis Acid | [2+2] Cycloaddition-Retroelectrocyclization | Buta-1,3-dienes | acs.org |
| Anilino-substituted alkynes | With LiClO₄ | [4+2] Hetero-Diels-Alder | 4H-Pyrans | acs.org |
| 4-vinylanisole | No Lewis Acid | [4+2] Hetero-Diels-Alder | Dihydropyran | acs.org |
| 4-vinylanisole | With Lewis Acid (ZnCl₂ or LiClO₄) | [2+2] Cycloaddition | Cyclobutane | acs.org |
Nucleophilic Additions and Electrophilic Nature
The strong π-acid character of DCID makes it highly susceptible to nucleophilic attack. nih.gov The electron-deficient exocyclic carbon of the dicyanomethylene group is a primary site for such additions, a classic example of conjugate or Michael-type addition. nih.govmasterorganicchemistry.com
A variety of nucleophiles can react with DCID. For instance, in one-pot, three-component reactions involving ninhydrin (B49086), malononitrile (B47326), and various N-binucleophiles (such as ethylenediamine (B42938) or 1,3-diaminopropane) in water, DCID is formed as an intermediate. nih.gov The N-binucleophile then attacks the electrophilic carbon of the dicyanomethylene group, leading to the formation of imidazolidin- or tetrahydropyrimidine-2-ylidene-1,3-indenediones after intramolecular cyclization and elimination of hydrogen cyanide (HCN). nih.gov
The proposed mechanism for this transformation is as follows:
Intermediate Formation : Knoevenagel condensation of ninhydrin and malononitrile yields 2-(dicyanomethylene)indan-1,3-dione (B97546) (DCID). nih.gov
Nucleophilic Attack : One amino group of the N-binucleophile attacks a carbonyl carbon of the indan-1,3-dione core. nih.gov
Cyclization : The second amino group undergoes an intramolecular nucleophilic addition to the other carbonyl carbon. nih.gov
Rearrangement and Elimination : Subsequent rearrangement and elimination of HCN molecules lead to the final heterocyclic product. nih.gov
Similarly, DCID reacts with pyrroles and indoles to give products of nucleophilic addition at the dicyanomethylene carbon atom. lookchem.com These reactions yield pyrrolyl- and indolyl(1,3-dioxo-2-indanyl)malononitriles. lookchem.com
| Nucleophile | Reaction Conditions | Product Class | Reference |
|---|---|---|---|
| Ethylenediamine | Water, Room Temperature | Imidazolidin-2-ylidene-1,3-indenedione | nih.gov |
| 1,3-Diaminopropane | Water, Room Temperature | Tetrahydropyrimidine-2-ylidene-1,3-indenedione | nih.gov |
| Pyrrole | Not specified | Pyrrolyl(1,3-dioxo-2-indanyl)malononitrile | lookchem.com |
| Indole | Not specified | Indolyl(1,3-dioxo-2-indanyl)malononitrile | lookchem.com |
Photochemical and Thermal Transformations
The adducts formed from the reaction of DCID with certain nucleophiles can undergo further transformations upon exposure to heat or light. For example, the pyrrolyl- and indolyl(1,3-dioxo-2-indanyl)malononitriles, formed via nucleophilic addition, are thermally and photochemically active. lookchem.com Upon heating or irradiation with UV light, these adducts irreversibly eliminate a molecule of hydrogen cyanide (HCN). This elimination reaction results in deeply colored products where a nitrile group is replaced by the heterocyclic substituent. lookchem.com
While specific studies on the direct photolysis or thermolysis of DCID itself are not extensively detailed, the behavior of its derivatives and related indandione structures provides insight. For instance, related indandione derivatives are known to participate in various photochemical processes. researchgate.netiupac.org The stability of the indan-1,3-dione core coupled with the reactive dicyanomethylene group suggests a rich potential for controlled thermal and photochemical reactions.
Polymerization and Incorporation into Polymeric Architectures
The indan-1,3-dione scaffold is recognized as a valuable building block in materials science, particularly for the design of electron-accepting materials used in photopolymerization and organic electronics. encyclopedia.pubresearchgate.net The strong electron-accepting nature of DCID makes it an attractive monomer or functional unit for creating conjugated polymers.
Although direct polymerization of DCID is not widely reported, its derivatives and analogous structures are used to synthesize polymers with specific electronic properties. For example, a structurally related electron-acceptor, 3,3′-(ethane-1,2-diylidene)bis(indolin-2-one), has been copolymerized with bithiophene. The resulting conjugated polymers function as p-type semiconductors in organic thin-film transistors, demonstrating the utility of such acceptor units in polymeric architectures. rsc.org The incorporation of the DCID moiety into a polymer backbone is expected to impart strong electron-accepting characteristics, making such materials candidates for applications in organic solar cells and other electronic devices.
Advanced Applications of 2 Dicyanomethylene Indan 1,3 Dione in Functional Materials and Devices
Organic Photovoltaics (OPVs)
The indan-1,3-dione dicyanomethylene moiety is a cornerstone in the design of state-of-the-art materials for organic solar cells. Its strong electron-withdrawing nature and planar structure are highly desirable for creating efficient electron-accepting materials that challenge the dominance of traditional fullerene-based acceptors.
As Non-Fullerene Electron Acceptors (NFAs)
The core structure of 2-(dicyanomethylene)indan-1,3-dione (B97546), and more commonly its close relative 3-(dicyanomethylidene)indan-1-one (B85603), serve as critical electron-deficient end-groups for a class of high-performance non-fullerene acceptors (NFAs). lookchem.comossila.com These NFAs typically feature an "A-D-A" (Acceptor-Donor-Acceptor) architecture, where a central electron-donating core is capped at both ends by electron-accepting units derived from the dicyanomethylene indanone structure. researchgate.net
One of the most significant breakthroughs in NFA development was the synthesis of ITIC, which utilizes a 3-(dicyanomethylidene)indan-1-one terminal group. lookchem.comacs.org The success of ITIC and its derivatives stems from their ability to overcome key drawbacks of fullerene acceptors, such as weak absorption in the visible spectrum. rsc.org These indanone-based NFAs exhibit strong and broad light absorption, and their energy levels can be precisely tuned through chemical modification of either the core or the end-groups. researchgate.netacs.org For instance, modifying the benzene (B151609) ring of the indanone unit to a thiophene (B33073) or adding different functional groups can raise the Lowest Unoccupied Molecular Orbital (LUMO) energy level, leading to a higher open-circuit voltage (Voc) in the final solar cell device. acs.org Research has produced a wide array of these molecules, leading to power conversion efficiencies (PCEs) that now exceed 17%. researchgate.net
Interfacial Engineering in Bulk Heterojunction Devices
The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the quality of the interfaces between the active layer and the charge-collecting electrodes. Derivatives of the indan (B1671822) core structure are being explored for their role in interfacial engineering to optimize charge extraction and minimize recombination losses. researchgate.net In a strategy applied to perovskite solar cells, which share similar interfacial challenges with OPVs, a derivative called 2-aminoindan (B1194107) hydrochloride was used as an additive in the precursor ink. researchgate.net This led to the in-situ formation of a 2D/3D heterojunction at the buried interface, which modulated carrier recombination and accelerated hole extraction. researchgate.net
This principle of using specialized molecular layers to control the morphology and electronic properties at the interface is directly applicable to BHJ devices. By creating a more favorable energetic alignment and passivating defects at the interface, such engineering can significantly enhance the efficiency and stability of the photovoltaic device. The versatility of the indan chemical structure allows for the synthesis of derivatives tailored for specific interfacial functions within the complex architecture of a BHJ solar cell.
Role in Charge Separation and Transport in Active Layers
In the active layer of a BHJ solar cell, efficient charge separation and transport are paramount. The A-D-A architecture of NFAs based on dicyanomethylene indanone is fundamental to this process. When a photon is absorbed by the donor or acceptor material, it creates an exciton (B1674681) (a bound electron-hole pair). The large energy offset between the donor and the NFA, which is driven by the powerful electron-withdrawing capability of the dicyanomethylene indanone end-groups, provides the necessary driving force to split this exciton at the donor-acceptor interface. researchgate.net
Once separated, the electrons are transferred to the NFA material and the holes remain on the donor material. The planar structure of the indanone-based NFAs promotes intermolecular π-π stacking, which creates pathways for the efficient transport of electrons through the acceptor domain to the cathode. researchgate.net Similarly, the donor material forms pathways for holes to travel to the anode. The mobility of these charges within their respective domains is crucial for minimizing recombination and maximizing the short-circuit current (Jsc) of the solar cell. The design of NFAs with high electron mobility is a key area of research, with derivatives of ITIC showing improved performance due to stronger π-π stacking. researchgate.net
Table 1: Performance of Organic Photovoltaic Devices Using this compound Derivatives as Non-Fullerene Acceptors
| NFA Derivative Name | Donor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| IT-M acs.org | - | - | - | - | 12.05 |
| BF-TDCI4 rsc.org | PTB7-Th | 0.87 | - | - | 4.35 |
| IDT-IC rsc.org | PBDTTT-E-T | 0.88 | 8.87 | 50.4 | 3.93 |
| DINI-IND researchgate.net | PC71BM | - | - | - | 7.04 |
| Y21 nih.gov | PM6 | - | 24.9 | - | 15.4 |
Organic Light-Emitting Diodes (OLEDs)
The strong electron-accepting properties that make this compound derivatives effective in OPVs are also highly valuable in OLEDs. In this context, they are used to facilitate and control the injection, transport, and recombination of electrons to generate light.
As Emitters in Fluorescent and Phosphorescent OLEDs
Derivatives of the indan-1,3-dione structure are being used to create novel emitters for OLEDs, particularly for molecules that exhibit thermally activated delayed fluorescence (TADF). researchgate.net TADF emitters are a third generation of OLED materials that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission.
In a donor-acceptor design strategy, an indan-1,3-dione derivative, specifically 2,2-dimethyl-1,3-dione, was used as a novel electron acceptor core. researchgate.net By pairing this acceptor with different electron-donating units, researchers synthesized a series of TADF molecules that emit different colors of light. For example, an OLED device using the molecule IDYD as the emitter produced blue light with a maximum external quantum efficiency (EQE) of 2.13%. researchgate.net Other derivatives, IDPXZ and ID2PXZ, resulted in orange and yellow light, with EQEs of 1.31% and 2.55%, respectively. researchgate.net These findings demonstrate that the indan-1,3-dione core is a versatile building block for designing a full range of colored TADF emitters for next-generation displays and lighting.
Table 2: Performance of OLEDs with Emitters Based on Indan-1,3-dione Derivatives
| Emitter Name | Emission Color | CIE Coordinate | Max. EQE (%) |
| IDYD researchgate.net | Blue | (0.27, 0.31) | 2.13 |
| IDPXZ researchgate.net | Orange | (0.43, 0.53) | 1.31 |
| ID2PXZ researchgate.net | Yellow | (0.41, 0.54) | 2.55 |
Electron Transport Layer Materials
An electron transport layer (ETL) is an essential component in a multilayer OLED stack. Its primary functions are to facilitate the transport of electrons from the cathode into the light-emitting layer and to block the passage of holes from the emitting layer to the cathode. researchgate.netsemanticscholar.org An ideal ETL material should possess high electron mobility and a LUMO energy level that is well-aligned with both the cathode's work function and the emitting layer's LUMO to ensure efficient, low-voltage operation. semanticscholar.org
While direct reports on the use of this compound itself as a primary ETL material are not prominent in the reviewed literature, its fundamental electronic properties make it an excellent candidate scaffold for designing such materials. Its high electron affinity and proven ability to transport electrons efficiently in OPV acceptors suggest its potential for use in ETLs. researchgate.net Furthermore, related structures, such as pyrene (B120774) derivatives featuring dicyanomethylene groups, have been used in boundary layers adjacent to the ETL to improve device performance. google.com The development of bespoke ETL materials based on the dicyanomethylene indan-1,3-dione framework could lead to more efficient and stable OLED devices by improving charge balance within the emissive zone.
Organic Field-Effect Transistors (OFETs)
The performance of organic field-effect transistors (OFETs) is intrinsically linked to the charge-transport characteristics of the organic semiconductor layer. The design of materials with high charge carrier mobility and stability is crucial. The strong electron-withdrawing nature of the dicyanomethylene group makes this compound and its derivatives promising candidates for n-type (electron-transporting) semiconductors.
N-type Semiconductor Characteristics and Mobility
The incorporation of the dicyanomethylene moiety into a π-conjugated system effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This is a key requirement for efficient electron injection and transport in n-type OFETs. While research on the specific compound this compound in OFETs is limited, numerous studies on its derivatives highlight the potential of this structural motif.
For instance, quinoidal molecules end-capped with dicyanomethylene groups have been investigated as n-type organic semiconductors. One such derivative, a quinoidal thienoisoindigo (TII)-containing small molecule (TIIQ-b16), exhibited excellent n-type performance with an electron mobility (μe) as high as 2.54 cm²/V·s. researchgate.net This high mobility is attributed to the low-lying LUMO energy (−4.16 eV) induced by the dicyanomethylene groups, which facilitates efficient electron transport. researchgate.net
Conversely, other structural modifications can lead to p-type (hole-transporting) behavior. Dicyanomethylene-functionalised violanthrone (B7798473) derivatives were found to be p-type semiconductors, with hole mobilities (μh) ranging from 3.6 x 10⁻⁶ to 1.07 x 10⁻² cm²/V·s. ossila.com Similarly, a monoalkylated 3,3′-dihydroxy-2,2′-biindan-1,1′-dione derivative, which shares the core indandione structure, demonstrated p-type behavior with a hole mobility of up to 0.012 cm²/V·s in an OFET. semanticscholar.orgnih.govnih.gov
| Derivative Type | Transport Type | Highest Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| Quinoidal Thienoisoindigo (TIIQ-b16) | n-type | 2.54 | researchgate.net |
| Dicyanomethylene-Violanthrone | p-type | 1.07 x 10⁻² | ossila.com |
| Monoalkylated Biindan-1,1'-dione | p-type | 1.2 x 10⁻² | semanticscholar.orgnih.govnih.gov |
Chemical and Biochemical Sensing Platforms
The development of sensors for detecting specific ions and molecules is critical in environmental monitoring, medical diagnostics, and industrial process control. Chromophores based on the this compound framework are being explored for these applications due to their sensitive optical responses to external stimuli.
Design Principles for Chemo- and Biosensors
The primary design principle for sensors based on this compound involves creating a "push-pull" system. In this architecture, an electron-donating group (the "push") is conjugated with an electron-accepting group (the "pull"), which is the dicyanomethylene-indane moiety. This arrangement results in a strong intramolecular charge transfer (ICT) band in the visible spectrum, giving the compound its color.
A receptor unit, capable of selectively binding to a target analyte (like a metal ion or an anion), is typically integrated into the electron-donating part of the chromophore. When the receptor binds to the analyte, it alters the electron-donating ability of the donor group. This change perturbs the entire push-pull system, leading to a modification of the ICT band and a discernible change in the solution's color or fluorescence, which can be detected by the naked eye or by spectroscopy.
Mechanisms of Analyte Recognition and Signal Transduction
The mechanism of sensing relies on the interaction between the analyte and the sensor molecule, which triggers a signal. Two primary mechanisms have been demonstrated with derivatives of this compound:
Cation Sensing: For metal cation detection, the receptor is often an amine group. When a cation like copper(II) coordinates with the amine, it reduces the electron-donating strength of the nitrogen atom. This disruption of the ICT process causes a significant blue shift in the absorption spectrum, resulting in a dramatic color change.
Anion Sensing: For anion detection, particularly for nucleophilic anions like cyanide (CN⁻), the mechanism is different. The cyanide anion can directly attack the electron-deficient double bond of the dicyanomethylene group. This nucleophilic addition completely disrupts the π-conjugated system of the chromophore, leading to a loss of the ICT band and a bleaching of the color.
These specific and distinct responses allow for the selective detection of different types of analytes through a clear optical signal.
Photochromic and Thermochromic Materials
Based on a thorough review of available scientific literature, there is currently no reported research on the specific application of this compound or its direct derivatives in the development of photochromic (light-sensitive color change) or thermochromic (heat-sensitive color change) materials.
Dyes and Pigments for Advanced Imaging and Display Technologies
Beyond their use as simple colorants, derivatives of this compound are being leveraged to create sophisticated dyes and pigments for high-technology applications. Their strong ICT character and robust chemical framework are key to their utility in non-linear optics (NLO), advanced bio-imaging, and display technologies.
The push-pull nature of these molecules can lead to large changes in dipole moment upon excitation, a prerequisite for second- and third-order NLO effects. Materials with strong NLO properties are essential for technologies like optical data storage, optical computing, and telecommunications. Derivatives of 1,3-indandione (B147059) have been shown to exhibit strong broadband nonlinear absorption and two-photon absorption (TPA), making them suitable for optical limiting and modulation in the near-infrared region. semanticscholar.org
In the realm of advanced imaging, TPA is particularly valuable. TPA involves the simultaneous absorption of two lower-energy photons to excite a fluorophore, which then emits a higher-energy photon. This process allows for imaging deeper into biological tissues with less scattering and reduced photodamage. Chromophores based on the dicyanomethylene moiety are known to have remarkable TPA properties. researchgate.net For example, dicyanomethylene-4H-chromene derivatives have been developed for in-vivo fluorescence bio-imaging, exciting at near-infrared wavelengths (around 900 nm) and emitting in the red region of the spectrum. researchgate.net This capability is crucial for high-resolution, deep-tissue imaging with a high signal-to-noise ratio. researchgate.netresearchgate.net Furthermore, the core structure is related to dyes used as dopants in Organic Light-Emitting Diodes (OLEDs), indicating its potential relevance in display technologies. rsc.org
| Derivative Class | Key Property | Application Area | Reference |
|---|---|---|---|
| 1,3-Indandione D-π-A Systems | Broadband Nonlinear Absorption | Near-IR Optical Sensing & Modulation | semanticscholar.org |
| Dicyanomethylene-4H-Chromenes | Two-Photon Absorption (TPA) | In-Vivo Bio-imaging | researchgate.net |
| Tetrathiafulvalene-π-3-(dicyanomethylidene)indan-1-one | Second-Order Optical Nonlinearities | Non-linear Optics | ossila.com |
| 1,3-bis(dicyanomethylidene)indane Chromophores | Second-Harmonic Generation (SHG) | Non-linear Optics |
Thermoelectric Materials Based on this compound Architectures
The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy, has led to the exploration of a diverse range of organic compounds. Among these, molecules incorporating the this compound moiety are emerging as a promising class of n-type organic semiconductors. The strong electron-withdrawing nature of this functional group plays a crucial role in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host molecules, a key requirement for efficient n-type doping and charge transport.
Research in this area has focused on integrating the this compound unit as an acceptor group in larger π-conjugated systems, particularly in quinoidal and polymeric architectures. These designs aim to create materials with high electrical conductivity (σ) and a significant Seebeck coefficient (S), the two parameters that determine the thermoelectric power factor (PF = S²σ).
A notable area of investigation involves indandione-terminated quinoidal compounds. For instance, two conjugated polymers, PIQ-A and PIQ-O, which are based on an indandione-terminated quinoidal unit, have been synthesized and studied. These polymers exhibit ultralow LUMO energy levels of approximately -4.30 eV. researchgate.net This deep LUMO level facilitates efficient n-type doping. When doped, the PIQ-O polymer, which has oligo(ethylene glycol) side chains, demonstrates an optimized electrical conductivity of 0.43 S cm⁻¹ and a power factor of 4.24 μW m⁻¹K⁻². researchgate.net
The choice of n-type dopant also significantly influences the thermoelectric performance of materials based on the this compound architecture. In a study of the indandione-terminated quinoidal compound Q-4F, two different n-dopants, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (N-DMBI) and a leuco crystal violet (LCV) based dopant, were used. While both were effective, the LCV-doped system exhibited a markedly higher electrical conductivity and power factor. researchgate.net This was attributed to a more favorable morphology and less disruption of the molecular packing upon doping. The optimal electrical conductivity for LCV-doped Q-4F reached 7.16 × 10⁻² S·cm⁻¹, with a corresponding power factor of 12.3 μW·m⁻¹·K⁻². researchgate.net
These findings underscore the importance of the this compound architecture in the design of high-performance n-type thermoelectric materials. The strong electron-accepting properties of this moiety, combined with strategic molecular design and dopant selection, provide a powerful pathway to enhancing the thermoelectric properties of organic semiconductors.
Research Findings on Indandione-Based Thermoelectric Materials
| Material | Dopant | Electrical Conductivity (σ) [S/cm] | Power Factor (PF) [μW m⁻¹K⁻²] |
|---|---|---|---|
| PIQ-O | N-DMBI | 0.43 | 4.24 |
| Q-4F | LCV | 0.0716 | 12.3 |
| Polymer with CN substituents | N-DMBI | Not Specified | 2.14 |
Advanced Materials Science: Composites and Hybrid Systems Incorporating 2 Dicyanomethylene Indan 1,3 Dione
Integration into Polymer Matrices and Films
Influence on Polymer Morphology and Electronic Properties
General information suggests that introducing a strong electron acceptor like 2-(dicyanomethylene)indan-1,3-dione (B97546) as a p-type dopant into a conducting polymer matrix should increase the concentration of charge carriers (holes), thereby enhancing the electrical conductivity of the polymer film. nih.govrsc.orgresearchgate.net This process of doping can also influence the polymer's morphology by affecting its chain packing and crystallinity. nih.govresearchgate.net Studies on other indandione derivatives have shown they can be incorporated into polymer films for applications such as optical patterning. researchgate.net
However, specific research detailing the integration of this compound into a polymer matrix and providing quantitative data on the resulting changes in morphology (e.g., X-ray diffraction analysis of crystallinity) and electronic properties (e.g., measured conductivity values in S/cm) was not found. A data table comparing a neat polymer film to a DCID-doped film cannot be accurately generated without such specific experimental results.
Hybrid Perovskite Solar Cells
Role as Hole Transport Layer or Electron Transport Layer Additive
The literature contains extensive research on the crucial role of hole transport layers (HTLs) and electron transport layers (ETLs) in perovskite solar cell performance. nih.govnih.govresearchgate.netrsc.org Additives are often used in these layers to improve charge extraction, enhance mobility, and passivate defects at the interfaces. researchgate.netmdpi.comnih.gov The strong electron-accepting nature of dicyanomethylene-containing compounds makes them candidates for such roles. ossila.comrsc.org For instance, derivatives of indene (B144670) (a related but different core structure) have been explored as electron-transporting materials. cnr.itnih.govresearchgate.net
Despite this, no specific studies were identified that utilize a derivative of this compound as an additive in either the HTL or ETL of a hybrid perovskite solar cell. Consequently, there are no detailed research findings or performance data (such as power conversion efficiency, fill factor, or open-circuit voltage) to report on its specific role in this application.
Nanomaterial Composites (e.g., with Carbon Nanotubes, Graphene, Metal Nanoparticles)
The formation of charge-transfer complexes between electron-accepting molecules and carbon nanomaterials like carbon nanotubes (CNTs) or graphene is a well-established method for p-doping these materials. rsc.org This doping process increases the concentration of hole carriers in the nanomaterial, which typically leads to an increase in its electrical conductivity. mdpi.comrsc.org Studies on charge-transfer complexes involving this compound confirm its strong electron-accepting properties. rsc.org
However, specific experimental results for composites of this compound with carbon nanotubes, graphene, or metal nanoparticles are not available in the searched literature. Therefore, detailed findings on the properties of these specific composites, such as changes in conductivity, spectroscopic shifts, or optical properties of nanoparticle composites, cannot be provided.
Future Directions and Emerging Research Avenues for 2 Dicyanomethylene Indan 1,3 Dione
Exploration of Novel Sustainable Synthetic Pathways
The conventional synthesis of 2-(dicyanomethylene)indan-1,3-dione (B97546) and related derivatives often involves multi-step processes, such as the Knoevenagel condensation. nih.gov A primary future objective is the development of more sustainable and environmentally friendly synthetic routes. Research is anticipated to move towards "green" chemistry principles, which could include:
Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without the need for catalysts, particularly those based on heavy metals. For instance, high-yield synthesis of related 2-arylideneindan-1,3-diones has been achieved in water at ambient temperature without any catalyst. researchgate.net
Aqueous Media: Shifting from organic solvents to water as the reaction medium to reduce volatile organic compound (VOC) emissions and simplify purification processes. researchgate.net
Mild Reaction Conditions: Developing synthetic protocols that operate at room temperature and pressure, thereby lowering energy consumption. Recent work on related indan-1,3-dione derivatives has demonstrated new synthetic routes under mild conditions, which can be expanded upon. rsc.orgnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. The Dieckmann reaction, a classic method for forming the indan-1,3-dione core, could be re-evaluated for improved atom economy. researchgate.net
| Synthetic Approach | Description | Potential Sustainability Benefit |
| Catalyst-Free Knoevenagel Condensation | Condensation of indan-1,3-dione with malononitrile (B47326) in an aqueous medium without a catalyst. | Eliminates catalyst toxicity and cost; reduces reliance on organic solvents. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions, often in solvent-free conditions. | Reduces reaction times and energy consumption. researchgate.net |
| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. | Increases efficiency, reduces solvent use and waste generation. pensoft.net |
Development of Advanced Multiscale Computational Models for Structure-Function Prediction
Computational chemistry is a powerful tool for predicting the properties of new molecules before they are synthesized. Future research will focus on developing more sophisticated and predictive computational models. These models will bridge the gap between molecular structure and macroscopic function. Key areas of development include:
Quantum Chemical Calculations: Employing high-level density functional theory (DFT) and other quantum chemical methods to accurately predict electronic properties, such as electron affinity, ionization potential, and charge transport characteristics. rsc.orgresearchgate.net These calculations can elucidate the interplay between molecular geometry and electronic behavior, as seen in studies of tautomerization and charge transport in related dione (B5365651) derivatives. rsc.org
Quantitative Structure-Activity Relationship (QSAR): Expanding the use of QSAR models, like the 4D-QSAR analyses used to predict the toxicity of indan-1,3-dione derivatives, to forecast electronic and photophysical properties. researchgate.net
Multiscale Modeling: Integrating molecular-level simulations with device-level models to predict the performance of this compound derivatives in complex systems like organic solar cells or field-effect transistors.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To accelerate the discovery of new derivatives with enhanced properties, researchers are turning to high-throughput and combinatorial approaches. The core indan-1,3-dione structure is highly versatile and can be modified in numerous ways. nih.govnih.gov
Combinatorial Synthesis: This involves systematically creating large libraries of this compound derivatives by varying the substituents on the aromatic ring of the indan (B1671822) core. This allows for a broad exploration of the chemical space.
High-Throughput Screening (HTS): Once libraries of compounds are synthesized, HTS techniques can be used to rapidly evaluate their key properties, such as light absorption, fluorescence, and electron mobility. This allows for the quick identification of promising candidates for specific applications. The synthesis of a series of derivatives to test for biological or electronic activity is a foundational step in this direction. researchgate.netpensoft.net
Integration into Quantum Computing and Spintronics Research
The unique electronic properties of this compound and its derivatives open up possibilities for their use in next-generation information technologies.
Molecular Switches: The potential for tautomerization (intramolecular proton transfer) in related indan-1,3-dione systems suggests that these molecules could be designed to act as molecular switches. rsc.org The distinct electronic states could correspond to the "0" and "1" states required for binary logic, forming the basis for molecular-scale computing elements.
Spintronics: Research could explore the spin-dependent properties of these molecules. By incorporating paramagnetic centers or designing structures that facilitate specific spin states, derivatives of this compound could become components in spintronic devices, which utilize the spin of electrons in addition to their charge to store and process information.
Advanced Device Architectures and Miniaturization for Enhanced Performance
Derivatives of this compound are already recognized as important non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs). ossila.com Future research will focus on optimizing their performance through advanced device engineering.
Organic Field-Effect Transistors (OFETs): The development of new derivatives with high charge carrier mobility is crucial for their application in OFETs. rsc.org Research into monoalkylated derivatives with favorable packing structures has already shown promising hole mobility. rsc.org
Miniaturization: As electronic devices become smaller, the ability to control the assembly of these molecules on surfaces at the nanoscale will be critical. Research into self-assembly and directed deposition techniques will be essential for creating highly ordered thin films required for miniaturized, high-performance devices.
Structure-Device Performance Correlation: A systematic investigation into how molecular structure affects device metrics like power conversion efficiency and open-circuit voltage in solar cells will continue to be a major focus. rsc.org
Fundamental Understanding of Structure-Function Relationships at the Molecular Level for Rational Design
A deep, fundamental understanding of how a molecule's structure dictates its function is the cornerstone of rational design. researchgate.net For this compound, future research will continue to build this foundational knowledge.
Systematic Derivatization: Studies will involve the synthesis of derivatives with precise modifications to the core structure, such as adding different functional groups or altering the conjugation length. nih.gov
Advanced Spectroscopy and Crystallography: Using techniques like X-ray crystallography, researchers can determine the exact three-dimensional structure of these molecules in the solid state. researchgate.net This information is vital for understanding intermolecular interactions and packing motifs, which strongly influence bulk electronic properties.
Correlative Analysis: The ultimate goal is to correlate detailed structural data with functional properties (e.g., charge mobility, light absorption) and computational predictions. This feedback loop allows for the refinement of design principles, enabling scientists to create new molecules with specific, targeted functionalities for advanced applications. rsc.org
Q & A
Q. What are the established synthetic routes for preparing 2-(dicyanomethylene)indan-1,3-dione (DCID), and how can purity be optimized?
Methodological Answer: DCID is typically synthesized via Knoevenagel condensation between indan-1,3-dione and malononitrile derivatives under basic conditions (e.g., using piperidine as a catalyst). Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., ethanol or acetonitrile) to minimize side reactions.
- Purification : Recrystallization from dimethylformamide (DMF) or column chromatography with silica gel (eluent: dichloromethane/ethyl acetate) improves purity.
- Validation : Confirm purity via melting point analysis (reported range: 270°C with decomposition) and HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for structural characterization of DCID?
Methodological Answer:
- X-ray Crystallography : Resolves solid-state conformation, including the planar dicyanomethylene group and indanone backbone .
- NMR Spectroscopy :
- ¹H NMR : Detect aromatic protons (δ 7.5–8.2 ppm) and absence of sp³ CH protons.
- ¹³C NMR : Identify carbonyl carbons (δ 180–190 ppm) and nitrile carbons (δ 110–115 ppm).
- FTIR : Confirm C≡N stretches (2200–2250 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .
Q. How does DCID’s electronic structure influence its reactivity in nucleophilic additions?
Methodological Answer: The electron-deficient dicyanomethylene group acts as a strong electron acceptor, enabling:
- Michael Additions : Reactivity with enolates or amines at the exocyclic double bond.
- Cycloadditions : Participation in [2+2] or [4+2] reactions with electron-rich alkenes/alkynes.
Validate electronic effects via cyclic voltammetry (reduction potential: −0.5 to −0.7 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How do Lewis acids modulate the reactivity of DCID in [2+2] cycloaddition-retroelectrocyclization vs. [4+2] hetero-Diels-Alder (HDA) reactions?
Methodological Answer:
-
Mechanistic Control :
- Without Lewis Acids : Favors [2+2] cycloaddition with alkynes (e.g., ethoxyacetylene) to form cyanobuta-1,3-dienes.
- With BF₃·OEt₂ : Promotes HDA pathways via activation of the enone moiety, yielding fused 4H-pyran derivatives.
-
Experimental Optimization :
- Solvent : Use dichloromethane for HDA (yields >80%).
- Temperature : HDA proceeds at 25°C, while [2+2] requires reflux (40–50°C).
Reference Data :
Reaction Type Catalyst Yield (%) Selectivity Factor [2+2] Cycloaddition None 65–70 1:0.2 [4+2] HDA BF₃·OEt₂ 85–90 1:10
Q. What computational methods are suitable for predicting DCID’s charge-transfer properties?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier orbitals.
- HOMO-LUMO Gap : ~3.1 eV, indicating strong acceptor behavior.
- Charge-Transfer Excitations : TD-DFT predicts absorption maxima at 450–500 nm (solvent-dependent).
- Validation : Compare with experimental UV-Vis spectra (λmax ≈ 480 nm in THF) .
Q. How can reaction selectivity between competing pathways be controlled in DCID-based systems?
Methodological Answer:
- Substrate Engineering : Electron-donating groups on alkynes (e.g., -OMe) favor HDA.
- Kinetic Control : Short reaction times (<1 hr) favor [2+2] products; extended times (24 hr) shift equilibrium toward HDA.
- In Situ Monitoring : Use ¹H NMR to track intermediates (e.g., diradical species in [2+2] reactions) .
Q. What are the emerging applications of DCID derivatives in optoelectronic materials?
Methodological Answer:
- Nonlinear Optics (NLO) : DCID-derived push-pull chromophores exhibit high hyperpolarizability (β ≈ 200 × 10⁻³⁰ esu).
- Organic Photovoltaics (OPVs) : Incorporate DCID acceptors in bulk heterojunctions (PCE up to 8.5%).
- Characterization : Use femtosecond pump-probe spectroscopy to study excited-state dynamics (e.g., ICT lifetime: ~500 fs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
